

# (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a pharmaceutical intermediate

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## Compound of Interest

Compound Name:	(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Cat. No.:	B1522052

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An In-Depth Guide to **(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine**: A Chiral Intermediate in Pharmaceutical Synthesis

## Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of **(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine**, a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its properties, synthesis, analytical characterization, and its pivotal role as a key intermediate, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors.

## Introduction and Strategic Importance

**(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine** is a chiral piperidine derivative. Its structure features two stereocenters at the C3 and C4 positions of the piperidine ring, leading to a specific cis configuration. The precise three-dimensional arrangement of these centers is paramount, as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn governs the drug's efficacy and safety profile.

While this guide focuses on the (3S,4S)-enantiomer, it is crucial to note that its enantiomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is the specific key intermediate used in the synthesis of Tofacitinib<sup>[1][2]</sup>. Tofacitinib is a Pfizer-developed JAK inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis<sup>[2]</sup>. The

synthetic and analytical protocols described herein are generally applicable to both enantiomers, with the selection of the specific chiral resolving agent or catalyst determining the final stereochemical outcome.

The benzyl group serves as a protecting group for the piperidine nitrogen, which can be readily removed in later synthetic steps via hydrogenolysis. The methylamine at the C3 position is the key functional group that participates in the formation of the core structure of the target API.

## Physicochemical and Structural Data

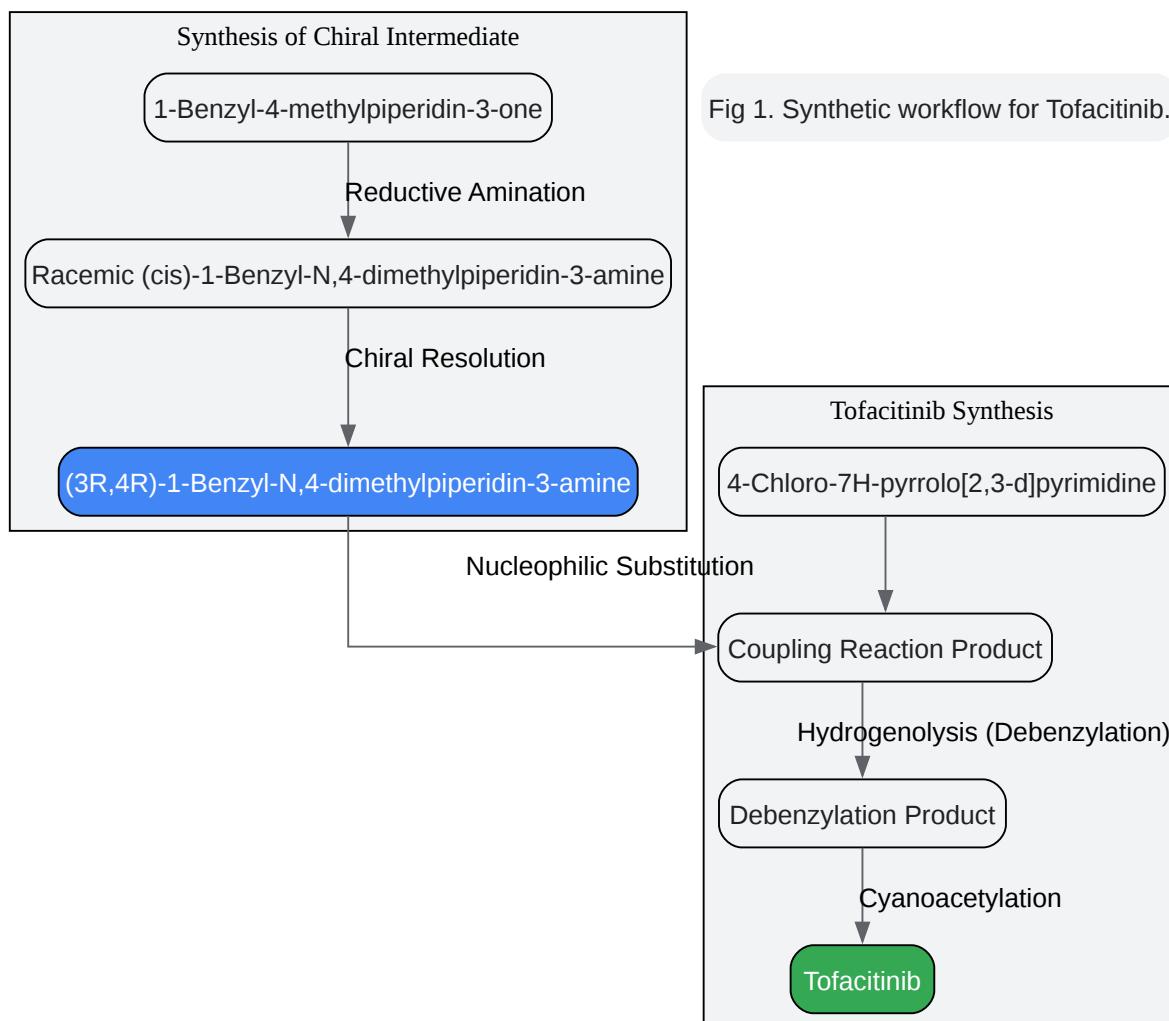
A summary of the key properties for **(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine** is presented below.

Property	Value
IUPAC Name	(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine[3]
CAS Number	1354621-59-2[4][5]
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> [3][4]
Molecular Weight	218.34 g/mol [3][5]
Physical Form	Solid
SMILES String	C[C@@H]1--INVALID-LINK--CN(CC2=CC=CC=C2)CC1[3]
InChI Key	NVKDDQBZODSEIN-GXTWGEPEZSA-N[3]

## Application in Pharmaceutical Synthesis: The Tofacitinib Case Study

The primary application of this intermediate's enantiomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is in the construction of Tofacitinib. The piperidine core forms a crucial part of the molecule responsible for its binding to the JAK enzyme.

The overall synthetic strategy involves coupling the chiral piperidine intermediate with a pyrimidine core, followed by deprotection and subsequent functionalization to yield the final drug substance.



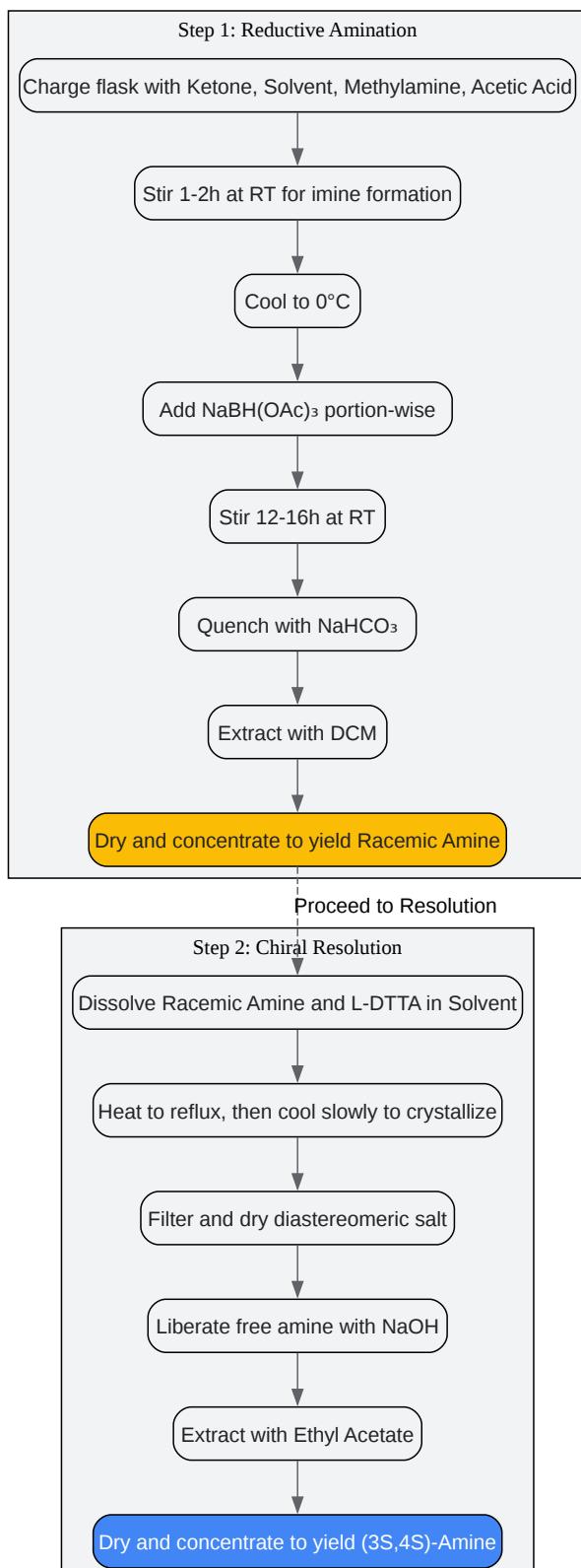


Fig 2. Protocol workflow for synthesis and resolution.

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